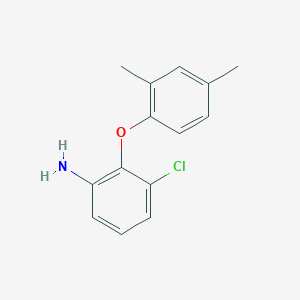

3-Chloro-2-(2,4-dimethylphenoxy)aniline

Description

3-Chloro-2-(2,4-dimethylphenoxy)aniline (CAS: 937604-59-6 or 937604-61-0) is a substituted aniline derivative featuring a chloro group at position 3 and a 2,4-dimethylphenoxy group at position 2 of the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine group and sterically hindered aromatic system. Its structural uniqueness arises from the electron-donating methyl groups on the phenoxy moiety, which influence both electronic and steric properties.

Properties

IUPAC Name |

3-chloro-2-(2,4-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-6-7-13(10(2)8-9)17-14-11(15)4-3-5-12(14)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAHTZZPAGNAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264058 | |

| Record name | 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-59-6 | |

| Record name | 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2,4-dimethylphenoxy)aniline can be achieved through various methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Nucleophilic Substitution: This method involves the substitution of a chloro group with an aniline derivative under basic conditions. Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide.

Industrial Production Methods: Industrial production of 3-Chloro-2-(2,4-dimethylphenoxy)aniline may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-2-(2,4-dimethylphenoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research has indicated that derivatives of aniline compounds, including 3-Chloro-2-(2,4-dimethylphenoxy)aniline, exhibit significant antiviral activity. A study on diarylaniline derivatives demonstrated their effectiveness against wild-type HIV-1 and drug-resistant strains. The synthesis involved nucleophilic substitution reactions leading to compounds that showed promising results in inhibiting viral replication . This suggests potential for developing new antiviral agents based on the structure of 3-Chloro-2-(2,4-dimethylphenoxy)aniline.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a comparative study involving various substituted anilines, it was found that certain modifications to the aniline structure could enhance antibacterial efficacy against common pathogens. The structure-activity relationship (SAR) studies indicated that chlorinated anilines often exhibit improved activity due to their ability to disrupt bacterial cell membranes .

Agricultural Chemistry

Herbicide Development

3-Chloro-2-(2,4-dimethylphenoxy)aniline serves as a key intermediate in the synthesis of herbicides. Its phenoxy group is particularly reactive and can be modified to create compounds that effectively inhibit plant growth by targeting specific biochemical pathways. Research has demonstrated that phenoxyacetic acid derivatives can be synthesized from this compound, which are known to exhibit herbicidal properties .

Material Science

Polymer Synthesis

In material science, 3-Chloro-2-(2,4-dimethylphenoxy)aniline is utilized in the synthesis of polymers and copolymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that polymers containing chlorinated anilines can exhibit improved resistance to thermal degradation and environmental stressors .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PMC2904523 | Diarylaniline derivatives showed significant antiviral activity against HIV-1. |

| Agricultural Chemistry | US5041671A | Synthesis of herbicides from phenoxyacetic acid derivatives enhanced growth inhibition. |

| Material Science | PMC5727484 | Polymers with chlorinated anilines exhibited improved thermal stability. |

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and dimethylphenoxy groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparative Data Table

Key Findings from Research

- Electronic Effects: Electron-donating groups (e.g., methyl on phenoxy) in the target compound decrease amine nucleophilicity but improve thermal stability.

- Steric Effects: Bulky substituents (e.g., 2,4-dimethylphenoxy) hinder regioselective reactions, necessitating optimized catalytic conditions.

- Synthetic Utility : Thioether analogs exhibit faster reaction kinetics in SNAr reactions compared to ether-linked derivatives.

Biological Activity

3-Chloro-2-(2,4-dimethylphenoxy)aniline, with the chemical formula CHClN O and a molecular weight of 247.72 g/mol, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : CHClN O

- Molecular Weight : 247.72 g/mol

- CAS Number : 937604-59-6

Biological Activities

Research on the biological activities of 3-Chloro-2-(2,4-dimethylphenoxy)aniline has primarily focused on its antimicrobial and anticancer properties. Below are some key findings:

Antimicrobial Activity

-

Bacterial Inhibition :

- Studies have indicated that compounds similar to 3-Chloro-2-(2,4-dimethylphenoxy)aniline exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- A comparative analysis showed that derivatives with halogen substitutions significantly enhance antibacterial efficacy, suggesting that the presence of chlorine in the structure may contribute to increased activity against gram-positive bacteria .

-

Mechanism of Action :

- The mechanism by which these compounds exert their antibacterial effects often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within the bacterial cells.

Anticancer Activity

-

Cell Line Studies :

- Research has demonstrated that 3-Chloro-2-(2,4-dimethylphenoxy)aniline and its derivatives exhibit potent antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).

- The IC values for these compounds have been reported in the nanomolar range, indicating strong cytotoxic effects .

- Cell Cycle Arrest :

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various aniline derivatives, 3-Chloro-2-(2,4-dimethylphenoxy)aniline was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.

Case Study 2: Anticancer Potential

A preclinical evaluation involving zebrafish embryos showed that 3-Chloro-2-(2,4-dimethylphenoxy)aniline significantly inhibited tumor growth in vivo. The study highlighted its potential as an effective anticancer agent with minimal toxicity to normal cells.

Data Tables

| Biological Activity | Tested Strains/Cell Lines | IC50/MIC Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 0.5 µg/mL | Effective against MRSA |

| Anticancer | MDA-MB-231 | IC50: 100 nM | Induces apoptosis in cancer cells |

| HeLa | IC50: 80 nM | Cell cycle arrest at G2/M phase |

Q & A

Q. What are the key synthetic pathways for 3-Chloro-2-(2,4-dimethylphenoxy)aniline, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and controlled oxidation steps. For example, 2,4-dimethylphenol derivatives are reacted with halogenated anilines under reflux in the presence of a strong base (e.g., NaOH) to form the ether linkage . Temperature control (30–80°C) and pH adjustments (pH 5–6 during filtration) are critical to maximize yield and avoid salt formation . Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How is the molecular structure of 3-Chloro-2-(2,4-dimethylphenoxy)aniline characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify chemical environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .

- IR : Absorbance bands for N-H (3300–3400 cm) and C-Cl (550–750 cm) validate functional groups .

- X-ray crystallography : SHELX software refines crystallographic data to resolve bond angles and spatial arrangement .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, ethanol). Stability studies using HPLC or TLC under varying temperatures (25–60°C) and pH (3–9) reveal degradation via hydrolysis of the chloro group in acidic media. Storage at 4°C in amber vials is advised to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-Chloro-2-(2,4-dimethylphenoxy)aniline in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electron density distribution, identifying the chloro group as the primary electrophilic site. Fukui indices and Molecular Electrostatic Potential (MEP) maps predict regioselectivity in reactions with amines or thiols . Computational tools like Gaussian or ORCA are used to simulate transition states and activation energies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. Cross-validation with High-Resolution Mass Spectrometry (HR-MS) confirms the molecular formula. For ambiguous cases, variable-temperature NMR or X-ray Powder Diffraction (XRPD) distinguishes conformational isomers .

Q. How is this compound utilized in synthesizing bioactive derivatives, and what are the design principles?

- Methodological Answer : The aniline moiety serves as a precursor for Schiff bases or heterocycles. For example:

- Oxadiazole derivatives : React with hydrazides and carboxaldehydes in methanol under catalytic acetic acid to form antimicrobial agents .

- Enzyme inhibitors : Introduce sulfonamide or imidazole groups via coupling reactions for kinase inhibition studies .

Design principles prioritize electron-withdrawing substituents (e.g., -Cl) to enhance electrophilicity and bioavailability .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

- GC-MS : Detects volatile byproducts (e.g., unreacted 2,4-dimethylphenol) with a DB-5 column and He carrier gas .

- HPLC-PDA : Uses a C18 column (acetonitrile/water gradient) to quantify residual solvents (<0.1% per ICH guidelines) .

- ICP-OES : Monitors heavy metal contaminants (e.g., Pd from catalytic steps) at ppb levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.